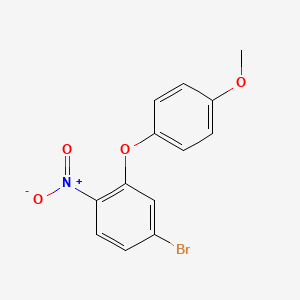
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene
Overview
Description
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a methoxy-phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene typically involves a multi-step processThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group and bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Various halogenated or nitrated benzene derivatives.
Reduction: Amino derivatives of the original compound.
Nucleophilic Substitution: Hydroxylated or other nucleophile-substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and methoxy-phenoxy group can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroanisole: Similar structure but lacks the phenoxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the methoxy-phenoxy group.
1-Bromo-4-nitrobenzene: Lacks both the methoxy and phenoxy groups.
Uniqueness
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is unique due to the presence of both the methoxy-phenoxy group and the nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-8-9(14)2-7-12(13)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXMMGPGUCNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


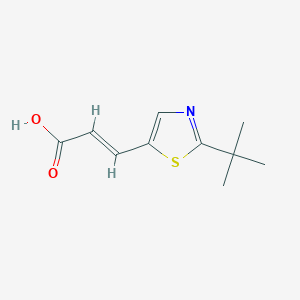
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
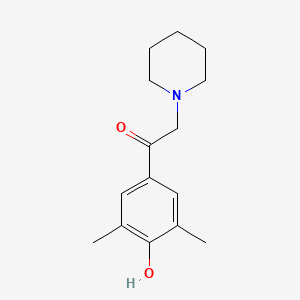
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
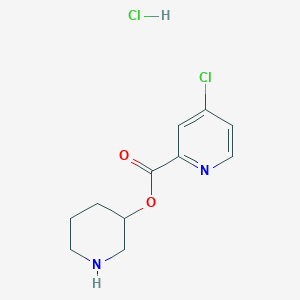
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
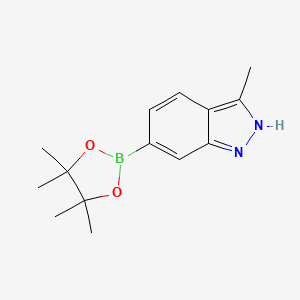
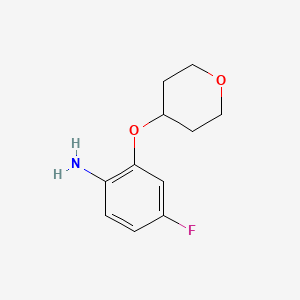


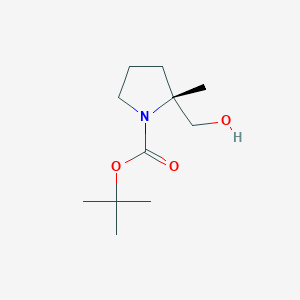
![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
